3,5-difluoro-N-(4-fluorophenyl)benzamide

spasmolytic smooth muscle relaxation gastrointestinal motility

3,5-Difluoro-N-(4-fluorophenyl)benzamide (CAS 746612-12-4) is a synthetic benzanilide derivative characterized by a unique triple-fluorination pattern—two fluorine atoms at the 3,5-positions of the benzoyl ring and one at the para-position of the aniline ring. It belongs to the class of N-phenylbenzamide spasmolytics and was identified as the most potent analog within a 20-compound benzanilide series evaluated for smooth muscle relaxant activity.

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
CAS No. 746612-12-4
Cat. No. B1621016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-difluoro-N-(4-fluorophenyl)benzamide
CAS746612-12-4
Molecular FormulaC13H8F3NO
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)F)F)F
InChIInChI=1S/C13H8F3NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18)
InChIKeyAEEBFZGMVFIMQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-N-(4-fluorophenyl)benzamide (CAS 746612-12-4): Procurement-Grade Overview of a Selective Spasmolytic Benzanilide Scaffold


3,5-Difluoro-N-(4-fluorophenyl)benzamide (CAS 746612-12-4) is a synthetic benzanilide derivative characterized by a unique triple-fluorination pattern—two fluorine atoms at the 3,5-positions of the benzoyl ring and one at the para-position of the aniline ring . It belongs to the class of N-phenylbenzamide spasmolytics and was identified as the most potent analog within a 20-compound benzanilide series evaluated for smooth muscle relaxant activity . Its molecular formula is C₁₃H₈F₃NO (MW 251.2 g/mol), with a predicted LogP of 3.61, one hydrogen bond donor, two hydrogen bond acceptors, and zero Rule of 5 violations . The compound serves as both a pharmacological probe for gastrointestinal spasmolytic research and a key starting scaffold for structure-guided optimization toward dithiobenzanilide analogs with sub-micromolar potency .

Why Generic Benzanilide Substitution Fails: Evidence-Based Differentiation for 3,5-Difluoro-N-(4-fluorophenyl)benzamide


Within the benzanilide spasmolytic class, small perturbations to the fluorine substitution pattern produce large, non-linear changes in smooth muscle relaxant potency. The Brunhofer et al. (2008) structure-activity relationship (SAR) study demonstrated that among 20 synthesized benzanilide analogs, potency varied dramatically depending on the specific positioning and number of fluorine atoms on both the benzoyl and aniline rings . Simply substituting 3,5-difluoro-N-(4-fluorophenyl)benzamide with a non-fluorinated benzanilide, a mono-fluorinated analog, or a regioisomeric difluoro derivative would predictably yield a compound with substantially reduced spasmolytic efficacy—potentially differing by more than an order of magnitude . Furthermore, the compound's unique triple-fluorination architecture (3,5-difluoro + 4-fluoro) generates a distinctive electronic and lipophilic profile (predicted LogP 3.61) that cannot be replicated by generic benzamide building blocks, directly impacting target engagement, metabolic stability, and tissue selectivity .

Quantitative Differentiation Evidence for 3,5-Difluoro-N-(4-fluorophenyl)benzamide: Comparator-Based Potency, Selectivity, and Optimization Trajectory


14.3-Fold Spasmolytic Potency Gain Over Natural Stilbenoid Baseline Resveratrol

In a direct head-to-head comparison within the same study, 3,5-difluoro-N-(4-fluorophenyl)benzamide (Compound 3) achieved an IC₅₀ of 3.25 μM for spasmolytic activity, representing a 14.3-fold improvement over the natural stilbenoid resveratrol (IC₅₀ = 46.4 μM), which served as the study's baseline and natural product starting point . The assay used electrically stimulated guinea pig terminal ileum preparations—a well-established model for identifying antispasmodic compounds relevant to gastrointestinal hypermotility disorders .

spasmolytic smooth muscle relaxation gastrointestinal motility

Cardiovascular Safety Selectivity: >30-Fold Window Between Spasmolytic Efficacy and Cardiac/Vascular Interference

In parallel pharmacological profiling, 3,5-difluoro-N-(4-fluorophenyl)benzamide and all other benzanilide derivatives in the series exhibited no significant inotropic or chronotropic effects on isolated guinea pig heart muscle preparations at concentrations up to 100 μM, and no vasorelaxant effect on KCl-precontracted aortic rings . This yields a selectivity margin of >30-fold between the spasmolytic IC₅₀ (3.25 μM) and the threshold for detectable cardiovascular interference (>100 μM) . In contrast, the standard antidiarrheal agent loperamide, cited in the study as a clinical comparator, is noted to produce significant central nervous system effects that limit its therapeutic utility .

tissue selectivity safety pharmacology cardiovascular sparing

Series-Leading Potency: Most Active Benzanilide Among 20 Structurally Diverse Analogs

Within the complete 20-compound benzanilide library synthesized and tested in parallel, 3,5-difluoro-N-(4-fluorophenyl)benzamide (Compound 3) was explicitly identified as the most potent spasmolytic agent in the series . All compounds were prepared via identical synthetic methodology (benzoyl chloride + substituted aniline coupling) and evaluated under uniform assay conditions, enabling direct potency ranking . The critical SAR finding was that the specific 3,5-difluoro substitution on the benzoyl ring, combined with 4-fluoro substitution on the aniline ring, yielded maximal spasmolytic activity—outperforming all mono-fluorinated, non-fluorinated, and regioisomeric analogs in the set .

structure-activity relationship lead identification fluorine SAR

Physicochemical Differentiation: Triple Fluorination Drives Favorable Drug-Like Properties

3,5-Difluoro-N-(4-fluorophenyl)benzamide possesses a predicted LogP of 3.61 (ACD/Labs), placing it within the optimal lipophilicity range for membrane permeability while maintaining drug-like physicochemical properties: molecular weight 251.2 Da, one hydrogen bond donor, two hydrogen bond acceptors, and zero Rule of 5 violations . For comparison, non-fluorinated benzanilide (C₁₃H₁₁NO) has a lower LogP of approximately 2.4–2.8 (estimated by atom contribution), indicating that the triple fluorination contributes roughly 0.8–1.2 LogP units of additional lipophilicity—potentially enhancing membrane penetration and target binding without crossing into problematic LogP > 5 territory . The electron-withdrawing effect of the three fluorine atoms also modulates the acidity of the amide N–H proton, a feature hypothesized in the primary study to influence target engagement and spasmolytic activity .

physicochemical properties drug-likeness fluorine chemistry

Validated Lead Scaffold for Structure-Guided Optimization: Foundation for Sub-Micromolar Dithiobenzanilides

3,5-Difluoro-N-(4-fluorophenyl)benzamide served as the foundational benzanilide scaffold from which subsequent structure-guided optimization produced dithiobenzanilide analog 19, achieving an IC₅₀ of 0.4 μM—an additional 8.1-fold improvement in spasmolytic potency . This optimization trajectory (resveratrol 46.4 μM → Compound 3 at 3.25 μM → dithiobenzanilide 19 at 0.4 μM) represents an overall 116-fold potency gain from the natural product starting point and validates Compound 3 as the critical intermediate scaffold enabling the discovery pathway . Furthermore, the dithiobenzanilide series confirmed that the spasmolytic mechanism involves antagonism of acetylcholine and phenylephrine-induced contractions, independent of KATP channel activation or eNOS inhibition .

lead optimization dithiobenzanilide scaffold evolution

Procurement-Relevant Application Scenarios for 3,5-Difluoro-N-(4-fluorophenyl)benzamide


Gastrointestinal Spasmolytic Drug Discovery: Potency-Optimized Lead Scaffold

3,5-Difluoro-N-(4-fluorophenyl)benzamide is directly applicable as a potency-validated starting scaffold for GI spasmolytic drug discovery programs targeting irritable bowel syndrome (IBS) and functional bowel disorders. With a demonstrated IC₅₀ of 3.25 μM in the guinea pig ileum model—a 14.3-fold improvement over the natural stilbenoid baseline resveratrol (46.4 μM)—this compound provides medicinal chemistry teams with a synthetically tractable benzanilide core that has already been confirmed as the most potent analog among 20 structurally related candidates . The established synthetic route (3,5-difluorobenzoyl chloride + 4-fluoroaniline coupling at room temperature, yielding ~91%) offers a straightforward, scalable entry point for analog generation .

Selective Antispasmodic Tool Compound with Documented Cardiovascular Sparing

For pharmacology groups requiring a selective spasmolytic probe that does not confound experimental readouts with cardiac or vascular effects, this compound offers a validated selectivity window exceeding 30-fold. The primary study confirmed no significant inotropic, chronotropic, or vasorelaxant activity at concentrations up to 100 μM—far above the spasmolytic IC₅₀ of 3.25 μM . This distinguishes it from standard antispasmodics like loperamide, which carry CNS liabilities, and papaverine, which produces broader cardiovascular effects. Researchers investigating smooth muscle physiology without cardiac interference can procure this compound as a clean pharmacological tool .

Fluorine-Mediated SAR Exploration: Benchmark for Halogenated Benzanilide Libraries

The unique 3,5-difluoro + 4-fluoro substitution pattern makes this compound an essential benchmark for fluorine-focused SAR campaigns. Its predicted LogP of 3.61 (versus ~2.4–2.8 for non-fluorinated benzanilide) and modulated amide N–H acidity provide a reference point for systematically exploring how incremental fluorination impacts lipophilicity, metabolic stability, and target engagement within benzanilide chemical space . Procurement of this compound alongside its des-fluoro, mono-fluoro, and regioisomeric difluoro analogs enables rigorous fluorine-walk SAR studies .

Scaffold Evolution and Dithiobenzanilide Optimization Programs

As the founding benzanilide scaffold that directly enabled the discovery of dithiobenzanilide 19 (IC₅₀ = 0.4 μM, an 8.1-fold further improvement), this compound holds strategic value for research programs pursuing amide-to-thioamide scaffold-hopping strategies . The established SAR trajectory—from resveratrol (46.4 μM) through Compound 3 (3.25 μM) to dithiobenzanilide 19 (0.4 μM)—provides a published, reproducible optimization roadmap that procurement of this intermediate scaffold can directly support .

Quote Request

Request a Quote for 3,5-difluoro-N-(4-fluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.